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Compound of Interest

Compound Name: 2-(2,4,5-Trifluorophenyl)ethanol

Cat. No.: B1318787 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(2,4,5-Trifluorophenyl)ethanol is a fluorinated aromatic alcohol that serves as a valuable

building block in organic synthesis. Its trifluorinated phenyl ring imparts unique chemical

properties, making it a compound of interest in the development of novel pharmaceuticals and

agrochemicals. The presence of fluorine atoms can significantly alter a molecule's metabolic

stability, lipophilicity, and binding affinity to biological targets. This guide provides a

comprehensive overview of the known properties, synthesis, and potential applications of 2-
(2,4,5-Trifluorophenyl)ethanol.

Physicochemical Properties
While experimental data for some properties of 2-(2,4,5-Trifluorophenyl)ethanol are not

readily available in the public domain, a summary of its known and predicted characteristics is

presented below.
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Property Value Source

CAS Number 883267-70-7 -

Molecular Formula C₈H₇F₃O [1]

Molecular Weight 176.14 g/mol [1]

Physical Form Liquid [1][2]

Purity ≥97% [3]

Boiling Point
Predicted: ~220-240 °C at 760

mmHg
Prediction

Density Predicted: ~1.3 - 1.4 g/cm³ Prediction

Solubility

Predicted to be soluble in

common organic solvents like

ethanol, methanol, and

dichloromethane. Limited

solubility in water is expected.

Prediction

Spectral Data
Detailed experimental spectral data for 2-(2,4,5-Trifluorophenyl)ethanol is not widely

published. However, based on its chemical structure, the following characteristic spectral

features can be predicted.

3.1. 1H NMR Spectroscopy (Predicted)

Aromatic Protons (Ar-H): Two signals in the aromatic region (δ 6.8-7.5 ppm), each exhibiting

complex splitting patterns due to 1H-1H and 1H-19F coupling.

Methylene Protons (-CH₂-Ar): A triplet around δ 2.8-3.0 ppm.

Methylene Protons (-CH₂-OH): A triplet around δ 3.8-4.0 ppm.

Hydroxyl Proton (-OH): A broad singlet, with its chemical shift dependent on concentration

and solvent.
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3.2. 13C NMR Spectroscopy (Predicted)

Aromatic Carbons (C-F and C-H): Multiple signals in the aromatic region (δ 110-160 ppm),

with carbon signals directly attached to fluorine showing characteristic splitting (large 1JC-F

coupling constants).

Methylene Carbon (-CH₂-Ar): A signal around δ 30-35 ppm.

Methylene Carbon (-CH₂-OH): A signal around δ 60-65 ppm.

3.3. FT-IR Spectroscopy (Predicted)

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹.

C-H Stretch (Aliphatic): Peaks around 2850-2960 cm⁻¹.

C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.

C-O Stretch: A peak around 1050-1150 cm⁻¹.

Synthesis
While a specific, detailed experimental protocol for the synthesis of 2-(2,4,5-
Trifluorophenyl)ethanol is not readily available in peer-reviewed literature, a plausible

synthetic route involves the reduction of a suitable precursor such as 2,4,5-trifluorophenylacetic

acid or its corresponding ester. A general two-step conceptual synthesis workflow is outlined

below.

4.1. Conceptual Synthesis Workflow
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Step 1: Esterification

Step 2: Reduction

2,4,5-Trifluorophenylacetic Acid

Methyl 2-(2,4,5-trifluorophenyl)acetate

  Ethanol, H+ (catalyst)

2-(2,4,5-Trifluorophenyl)ethanol

  LiAlH4 or NaBH4
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2-(2,4,5-Trifluorophenyl)ethanol

In Vitro Assays

Target-Based Screening
(e.g., Enzyme Inhibition)

Phenotypic Screening
(e.g., Antimicrobial, Cytotoxicity)

Hit Identification

Lead Optimization

In Vivo Studies

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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number-883267-70-7-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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